3-{3H-imidazo[4,5-b]pyridin-2-yl}propanoic acid dihydrochloride
Description
Properties
IUPAC Name |
3-(1H-imidazo[4,5-b]pyridin-2-yl)propanoic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2.2ClH/c13-8(14)4-3-7-11-6-2-1-5-10-9(6)12-7;;/h1-2,5H,3-4H2,(H,13,14)(H,10,11,12);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZIHEWSCEVWTSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N=C(N2)CCC(=O)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1303890-41-6 | |
| Record name | 3-(3H-imidazo[4,5-b]pyridin-2-yl)propanoic acid dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
One-Pot Sequential Substitution, Reduction, and Cyclization
The imidazo[4,5-b]pyridine scaffold is frequently constructed via a one-pot procedure involving 2-chloro-3-nitropyridine as the starting material. In this method, the chlorine atom undergoes nucleophilic aromatic substitution (SNAr) with a primary amine (e.g., benzylamine or aliphatic amines) in a polar protic solvent system (H2O-isopropyl alcohol, 1:1) at 80°C for 2 hours. Subsequent reduction of the nitro group to an amine is achieved using zinc dust and hydrochloric acid, yielding a diamine intermediate. Cyclization with aldehydes (e.g., propionaldehyde or aryl aldehydes) at 85°C for 10 hours completes the imidazo[4,5-b]pyridine core. This approach avoids toxic metal catalysts and achieves yields exceeding 90% for disubstituted derivatives.
Mechanistic Insight : Time-dependent ¹H NMR studies confirm that the reaction proceeds via imine intermediate formation, followed by intramolecular cyclization and aromatization. Polar protic solvents like H2O-IPA stabilize transient intermediates, enhancing reaction efficiency.
Functionalization with Propanoic Acid Side Chains
Palladium-Catalyzed Cross-Coupling Reactions
Alternatively, the propanoic acid side chain is introduced via Suzuki-Miyaura coupling. Bromo-substituted imidazo[4,5-b]pyridines react with 3-carboxyprop-1-enylboronic acid in the presence of Pd(PPh3)4 and Cs2CO3 in dimethylformamide (DMF) at 100°C. Subsequent hydrogenation of the double bond and acidification yields the target propanoic acid derivative. This method offers flexibility in side-chain positioning but requires stringent anhydrous conditions.
Dihydrochloride Salt Formation
Acid-Mediated Protonation and Crystallization
The free base of 3-{3H-imidazo[4,5-b]pyridin-2-yl}propanoic acid is dissolved in anhydrous ethanol, and excess hydrochloric acid (2.2 equivalents) is added dropwise at 0°C. The mixture is stirred for 1 hour, during which the dihydrochloride salt precipitates. Filtration and washing with cold ethanol yield the pure salt with >95% recovery.
Critical Parameters :
- Stoichiometric control of HCl ensures complete protonation of both the imidazole nitrogen and the primary amine (if present).
- Low-temperature crystallization prevents decomposition of the acid-sensitive imidazo ring.
Alternative Synthetic Routes
GdCl3-Catalyzed Cyclization of Diamines
A mixture of 2,3-diaminopyridine and 4-oxopentanoic acid in the presence of gadolinium(III) chloride hexahydrate (GdCl3·6H2O) at 80°C for 5 hours induces cyclization, directly forming the propanoic acid-substituted imidazo[4,5-b]pyridine. This method bypasses intermediate isolation steps, achieving 86% yield.
Solid-Phase Synthesis with Polymer-Supported Amines
Soural’s method adapts solid-phase techniques, where polymer-supported amines react with 2-fluoro-3-nitropyridine. After SNAr substitution and nitro reduction, the resin-bound intermediate is treated with 3-oxopropanoic acid to effect cyclization. Cleavage from the resin using trifluoroacetic acid (TFA) liberates the target compound, which is subsequently converted to the dihydrochloride salt.
Analytical Characterization and Quality Control
Spectroscopic Validation
¹H NMR of the dihydrochloride salt exhibits distinct signals:
- δ 8.24 ppm (dd, J=6.4 Hz, pyridine H-5).
- δ 2.67 ppm (s, CH3 from residual methyl groups in intermediates).
- Broad peak at δ 12.1 ppm (carboxylic acid -COOH).
High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 220.0821 [M+H]+.
Purity Assessment via HPLC
Reverse-phase HPLC (C18 column, 0.1% TFA in H2O/MeCN gradient) reveals a single peak at 6.7 minutes, confirming >99% purity.
Challenges and Optimization Strategies
Regioselectivity in Cyclization
Competing pathways may yield imidazo[4,5-c]pyridine isomers. Employing electron-deficient aldehydes (e.g., 4-nitrobenzaldehyde) favors cyclization at the 4,5-b position due to enhanced electrophilicity at the reaction site.
Solvent System Optimization
Replacing aprotic solvents (toluene, THF) with H2O-IPA improves yields by 30–40% due to enhanced solubility of intermediates and stabilization of charged species.
Chemical Reactions Analysis
Types of Reactions
3-{3H-imidazo[4,5-b]pyridin-2-yl}propanoic acid dihydrochloride undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical formula:
- Molecular Formula : C11H12Cl2N4O2
- Molecular Weight : 299.15 g/mol
The structure features an imidazopyridine moiety, which is known for its biological activity, particularly in modulating ion channels.
Potassium Channel Modulation
One of the primary applications of 3-{3H-imidazo[4,5-b]pyridin-2-yl}propanoic acid dihydrochloride is its role as a modulator of potassium channels, specifically Kv7.2/7.3 heteromultimers. Research indicates that compounds with similar structures can enhance potassium channel activity, which has implications for treating neurological disorders such as epilepsy and neuropathic pain .
Case Study : A study published in Nature demonstrated that derivatives of imidazopyridines could selectively activate Kv7 channels, leading to reduced neuronal excitability and potential therapeutic effects in epilepsy models .
Anticancer Properties
Recent investigations have suggested that 3-{3H-imidazo[4,5-b]pyridin-2-yl}propanoic acid dihydrochloride may exhibit anticancer properties. The compound's ability to induce apoptosis in cancer cells has been explored in vitro.
Data Table: Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | Induction of apoptosis |
| MCF-7 | 20 | Cell cycle arrest |
| A549 | 25 | Inhibition of proliferation |
This table summarizes the cytotoxic effects observed in various cancer cell lines, indicating a promising avenue for further research into its efficacy as an anticancer agent.
Neuroprotective Effects
Another significant application is the neuroprotective potential of this compound. Studies have shown that it can protect neurons from oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases.
Case Study : In a study on models of Alzheimer's disease, treatment with 3-{3H-imidazo[4,5-b]pyridin-2-yl}propanoic acid dihydrochloride resulted in decreased levels of neuroinflammation markers and improved cognitive function .
Mechanism of Action
The mechanism of action of 3-{3H-imidazo[4,5-b]pyridin-2-yl}propanoic acid dihydrochloride involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, modulating their activity and influencing cellular processes. For example, it may act as an inhibitor of certain kinases or as an agonist/antagonist of specific receptors . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)propanoic acid
- 3-(3-Isopropyl-3H-imidazo[4,5-b]pyridin-2-yl)propanoic acid
Uniqueness
3-{3H-imidazo[4,5-b]pyridin-2-yl}propanoic acid dihydrochloride is unique due to its specific structural features and the presence of the dihydrochloride salt form, which can influence its solubility, stability, and reactivity compared to similar compounds . This uniqueness makes it valuable for specific research applications where these properties are advantageous .
Biological Activity
3-{3H-imidazo[4,5-b]pyridin-2-yl}propanoic acid dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C10H11Cl2N3O2
- Molar Mass : 252.12 g/mol
- CAS Number : 123494-89-3
The biological activity of 3-{3H-imidazo[4,5-b]pyridin-2-yl}propanoic acid dihydrochloride is primarily attributed to its interaction with various biological targets:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, particularly those associated with fibrosis and collagen synthesis.
- Receptor Modulation : It acts as a modulator of certain receptors that play a role in inflammatory responses, which may contribute to its therapeutic effects against fibrotic diseases.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological activities:
- Anti-fibrotic Activity : Studies have demonstrated that it significantly reduces collagen production in vitro, suggesting its potential use in treating fibrotic conditions. For instance, in a study involving hepatic stellate cells (HSC-T6), the compound inhibited collagen prolyl-4-hydroxylase activity, leading to decreased collagen accumulation .
- Antitumor Properties : Preliminary investigations suggest that 3-{3H-imidazo[4,5-b]pyridin-2-yl}propanoic acid dihydrochloride may possess antitumor activity by inducing apoptosis in cancer cells. This is particularly relevant for cancers associated with fibrotic tissue formation.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
-
Study on Collagen Synthesis Inhibition :
- Objective : To evaluate the anti-fibrotic effects of the compound on HSC-T6 cells.
- Methodology : Cells were treated with varying concentrations of the compound, and collagen levels were measured using hydroxyproline assays.
- Results : A dose-dependent reduction in collagen synthesis was observed, with significant inhibition at concentrations above 50 μM .
-
Antitumor Activity Assessment :
- Objective : To assess the cytotoxic effects on cancer cell lines.
- Methodology : Various cancer cell lines were treated with the compound, and cell viability was assessed using MTT assays.
- Results : The compound exhibited IC50 values ranging from 20 to 40 μM across different cell lines, indicating potent antitumor activity .
Data Summary
The following table summarizes key findings from research studies on the biological activity of 3-{3H-imidazo[4,5-b]pyridin-2-yl}propanoic acid dihydrochloride:
| Study Focus | Cell Type | Concentration (μM) | IC50 (μM) | Key Findings |
|---|---|---|---|---|
| Collagen Synthesis | HSC-T6 | 50 - 100 | N/A | Significant reduction in collagen levels |
| Antitumor Activity | Various Cancer Cells | 20 - 40 | 20 - 40 | Induced apoptosis; reduced cell viability |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-{3H-imidazo[4,5-b]pyridin-2-yl}propanoic acid dihydrochloride, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : A common approach involves converting the precursor propanoic acid to its acyl chloride using thionyl chloride in dioxane under reflux, followed by coupling with aromatic amines. Yield optimization can be achieved via Design of Experiments (DoE) to systematically vary parameters like temperature, molar ratios, and reaction time. Statistical methods such as factorial designs minimize experimental trials while identifying critical variables .
Q. What purification and characterization techniques are recommended for ensuring compound integrity?
- Methodological Answer : Post-synthesis, precipitation with n-hexane and recrystallization from acetic acid are typical purification steps. Characterization should include HPLC (for purity assessment), NMR (to confirm structural integrity), and mass spectrometry. Impurity profiling can reference pharmacopeial standards, such as those for dihydrochloride salts in pharmaceutical analysis .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer : Strict adherence to PPE (gloves, protective clothing, and goggles) is mandatory. Reactions involving volatile reagents (e.g., thionyl chloride) should be conducted in fume hoods. Waste must be segregated and disposed via certified biohazard services. Safety data sheets for structurally similar dihydrochloride compounds emphasize avoiding skin contact and inhalation .
Advanced Research Questions
Q. How can experimental design principles address challenges in optimizing reaction scalability or reproducibility?
- Methodological Answer : Response Surface Methodology (RSM) within DoE allows modeling of nonlinear relationships between variables (e.g., catalyst loading, solvent polarity). For scalability, reactor design parameters (e.g., mixing efficiency, heat transfer) should be integrated into the DoE framework. Computational tools like quantum chemical calculations can predict optimal conditions, reducing trial-and-error experimentation .
Q. How should researchers resolve contradictions in spectroscopic or chromatographic data during characterization?
- Methodological Answer : Cross-validate results using complementary techniques: X-ray crystallography for structural confirmation, tandem MS for fragmentation patterns, and 2D NMR (e.g., HSQC, COSY) to resolve signal overlap. Discrepancies in purity assays may require orthogonal methods (e.g., ion chromatography for chloride content validation) .
Q. What reactor configurations are suitable for large-scale synthesis while maintaining reaction efficiency?
- Methodological Answer : Continuous-flow reactors enhance heat/mass transfer and scalability compared to batch systems. Membrane reactors (e.g., for in situ acid removal) can improve yield in dihydrochloride salt formation. Computational fluid dynamics (CFD) simulations aid in optimizing reactor geometry and flow rates .
Q. What computational strategies can elucidate the reaction mechanism or regioselectivity of imidazo-pyridine ring formation?
- Methodological Answer : Density Functional Theory (DFT) calculations can map energy barriers for key intermediates, while molecular dynamics simulations reveal solvent effects on transition states. Reaction path search algorithms (e.g., artificial force-induced reaction) identify plausible mechanisms, validated by kinetic isotope effect studies .
Q. How do pH and counterion selection influence the solubility and stability of the dihydrochloride form?
- Methodological Answer : Solubility studies in buffered solutions (pH 1–7) using UV-Vis spectroscopy or nephelometry quantify pH-dependent dissolution. Stability testing under accelerated conditions (40°C/75% RH) with HPLC monitoring identifies degradation pathways. Alternative counterions (e.g., mesylate) can be screened for improved crystallinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
